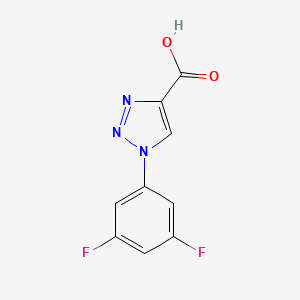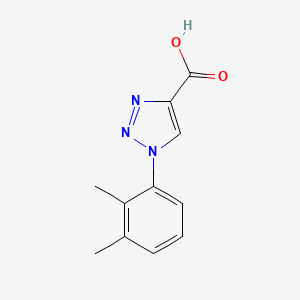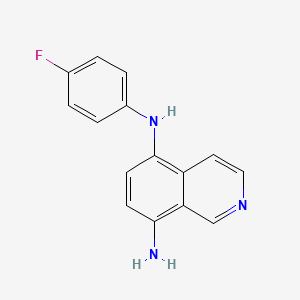
5-N-(4-fluorophenyl)isoquinoline-5,8-diamine
Descripción general
Descripción
“5-N-(4-fluorophenyl)isoquinoline-5,8-diamine” is a chemical compound with the molecular formula C15H12FN3 . Its molecular weight is 253.27 g/mol . It is also known as FIPI.
Molecular Structure Analysis
The molecular structure of “5-N-(4-fluorophenyl)isoquinoline-5,8-diamine” consists of 15 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms .Aplicaciones Científicas De Investigación
Crystal Packing Influence by Organic Fluorine
The structural analysis of two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds with fluorophenyl groups, highlights the role of "organic fluorine" in influencing crystal packing. The study emphasizes how different interactions, such as C–H...F and C–H...O, can lead to altered molecular conformations, underscoring the significance of fluorine in the structural organization of molecular crystals (Choudhury, Nagarajan, & Row, 2003).
Antidepressant Activity and Central Nervous System Effects
Research on 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols, which are structurally related to the compound , has demonstrated potential antidepressant activity. The findings indicate that certain analogues, particularly those with chloro- and fluorophenyl groups, exhibit pharmacological effects comparable to the antidepressant imipramine, highlighting the therapeutic promise of fluorophenyl-isoquinoline derivatives in treating depression (Houlihan, Gogerty, Parrino, & Ryan, 1983).
Fluorescence and Electronic Structure in Aluminum Complexes
The synthesis and characterization of new 4-fluorophenyl substituted 8-hydroxyquinoline derivatives have led to aluminum complexes exhibiting enhanced fluorescence. The investigation into their electronic structures and photophysical properties through DFT calculations suggests that the fluorophenyl groups contribute significantly to the electronic properties and fluorescence of these complexes, indicating the potential for applications in optical materials and devices (Suliman, Al-Nafai, & Al-Busafi, 2014).
Larvicidal Activity of Pyrimidine Derivatives
A study on 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives has shown significant larvicidal activity, with some compounds displaying superior activity compared to the standard drug Malathion. This research suggests the utility of fluorophenyl groups in enhancing biological activity against specific targets, providing insights into the development of novel agents for pest control (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Synthesis and Characterization of Soluble Polymides
Research into the synthesis of soluble polyimides from diamines, including those with fluorophenyl groups, offers insights into the development of materials with desirable solubility and thermal stability properties. These studies are foundational for advancing materials science, particularly in the context of creating high-performance polymers for a variety of applications (Imai, Maldar, & Kakimoto, 1984).
Propiedades
IUPAC Name |
5-N-(4-fluorophenyl)isoquinoline-5,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9,19H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLRMVCVPDQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CN=CC3=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(4-fluorophenyl)isoquinoline-5,8-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



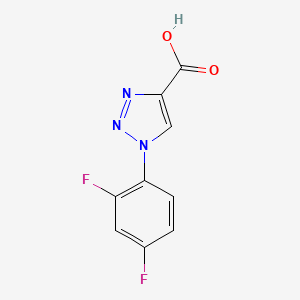
![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)
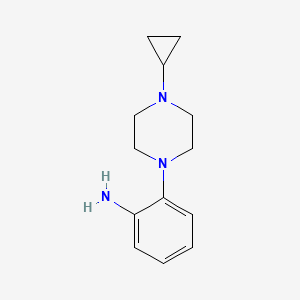
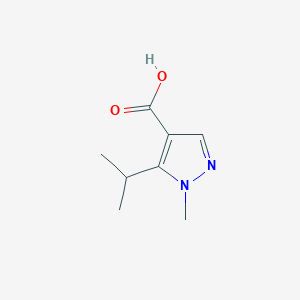
![N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)amine](/img/structure/B1462216.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)
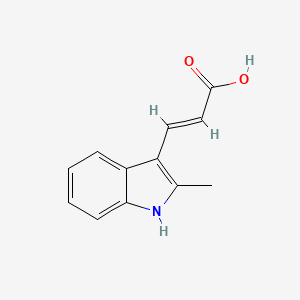
![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)
![[1-(3-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462226.png)
